5-CHLORO-2-METHOXY-N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]BENZAMIDE
Overview
Description
5-Chloro-2-methoxy-N-[4-(4-methylbenzenesulfonamido)phenyl]benzamide is an organic compound that serves as an important building block in various chemical syntheses. It is known for its role as an intermediate in the synthesis of glyburide, a medication used to treat type 2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-[4-(4-methylbenzenesulfonamido)phenyl]benzamide typically involves multiple steps:
Friedel-Crafts Acylation: This step introduces the acyl group to the benzene ring.
Reduction: The nitro group is reduced to an amine group.
Sulfonation: The amine group is then sulfonated to form the sulfonamide.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Processing: This method allows for precise control over reaction conditions.
Continuous Flow Processing: This method is used for large-scale production and involves continuous addition of reactants and removal of products.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxy-N-[4-(4-methylbenzenesulfonamido)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
5-Chloro-2-methoxy-N-[4-(4-methylbenzenesulfonamido)phenyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents, such as glyburide.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-[4-(4-methylbenzenesulfonamido)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For example, as an intermediate in the synthesis of glyburide, it contributes to the inhibition of ATP-sensitive potassium channels in pancreatic beta cells, leading to increased insulin secretion .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenylsulfonamide
- 2-Chloro-5-methylpyridine
- Ethyl 5-methylindole-2-carboxylate
Uniqueness
5-Chloro-2-methoxy-N-[4-(4-methylbenzenesulfonamido)phenyl]benzamide is unique due to its specific structural features and its role as an intermediate in the synthesis of glyburide. Its combination of functional groups allows for diverse chemical reactivity and applications in various fields .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S/c1-14-3-10-18(11-4-14)29(26,27)24-17-8-6-16(7-9-17)23-21(25)19-13-15(22)5-12-20(19)28-2/h3-13,24H,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWIXGIPEKTBAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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